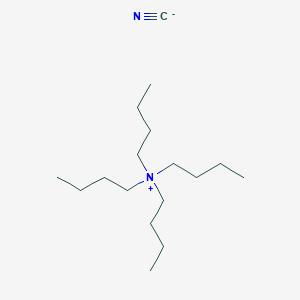

Tetrabutylammonium cyanide

Description

Properties

IUPAC Name |

tetrabutylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRBFUJMQBDDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9065077 | |

| Record name | Tetrabutylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Tetrabutylammonium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10442-39-4 | |

| Record name | Tetrabutylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium cyanide basic properties

An In-depth Technical Guide to the Basic Properties of Tetrabutylammonium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This compound (TBAC) is a quaternary ammonium salt that has garnered significant interest in the scientific community for its utility as a versatile reagent in organic synthesis. Its unique properties, including its solubility in organic solvents and its role as a phase-transfer catalyst, make it a valuable tool in the synthesis of complex molecules, a cornerstone of drug development. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and safety considerations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Core Physicochemical and Toxicological Properties

This compound is a white to off-white crystalline solid. The large, nonpolar tetrabutylammonium cation imparts solubility in a range of organic solvents, a crucial feature for its application in various reaction media.[1] A summary of its key physical, chemical, and toxicological properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₃₆N₂ |

| Molecular Weight | 268.48 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89-92 °C[3] |

| Solubility | Slightly soluble in water and methanol.[1][4] Soluble in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide.[1] |

| pKa | While a specific pKa for TBAC is not readily available, the basicity is determined by the cyanide anion. The pKa of its conjugate acid, HCN, is 9.21 in water. The large, non-coordinating tetrabutylammonium cation allows the cyanide anion to exhibit enhanced basicity and nucleophilicity in non-aqueous solvents.[5] |

| LD50 (Oral, Rat) | 5.1 mg/kg[6] |

| LD50 (Dermal, Rabbit) | 5 mg/kg[6] |

| LC50 (Inhalation, Rat) | 0.051 mg/L (4 h)[6] |

Safety and Handling: this compound is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[7][8] It is fatal if swallowed, inhaled, or in contact with skin.[9] Contact with acids liberates highly toxic hydrogen cyanide gas.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory when handling this compound.

Synthesis of this compound

This compound can be synthesized from the corresponding halide salt, typically tetrabutylammonium bromide, through an ion-exchange reaction. A general experimental protocol is provided below.

Experimental Protocol: Synthesis via Ion Exchange

Materials:

-

Tetrabutylammonium bromide

-

Strongly basic anion-exchange resin (cyanide form)

-

Anhydrous methanol

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Prepare a column packed with a strongly basic anion-exchange resin.

-

Convert the resin to the cyanide form by passing a solution of sodium cyanide through the column, followed by a thorough washing with anhydrous methanol to remove excess sodium cyanide and water.

-

Dissolve tetrabutylammonium bromide in anhydrous methanol.

-

Pass the methanolic solution of tetrabutylammonium bromide through the prepared cyanide-form anion-exchange column.

-

Collect the eluent containing this compound.

-

Concentrate the eluent using a rotary evaporator to obtain the crude product.

-

Dry the solid product under vacuum to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily serving as a soluble source of the cyanide anion and as a phase-transfer catalyst.

Cyanation Reactions

TBAC is an effective cyanating agent for alkyl halides, proceeding via a nucleophilic substitution mechanism. The bulky tetrabutylammonium cation enhances the nucleophilicity of the cyanide anion in organic solvents.

Caption: General mechanism of SN2 cyanation using TBAC.

O-TMS Cyanosilylation of Carbonyls

This compound catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers. These products are versatile intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable compounds.

Experimental Protocol: Catalytic O-TMS Cyanosilylation of a Ketone

Materials:

-

Ketone

-

Trimethylsilyl cyanide (TMSCN)

-

This compound (TBAC)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the ketone and anhydrous DCM.

-

Add a catalytic amount of this compound (e.g., 1-5 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (e.g., 1.1 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired cyanohydrin trimethylsilyl ether.

Caption: Workflow for O-TMS cyanosilylation of a ketone.

Deprotection of Thioacetates

TBAC can be used as a catalyst for the deprotection of thioacetates to yield free thiols. This reaction is particularly useful in the context of surface chemistry and the formation of self-assembled monolayers. The cyanide ion acts as a nucleophile, attacking the acetyl group and liberating the thiol.

Caption: Mechanism of thioacetate deprotection by TBAC.

Relevance in Drug Development

The introduction of a nitrile group into a molecule is a common strategy in medicinal chemistry. Nitriles can act as bioisosteres for carbonyl groups, participate in hydrogen bonding, and serve as precursors for other functional groups such as amines, amides, and carboxylic acids. The ability of this compound to efficiently introduce the cyanide group under mild conditions into complex organic molecules makes it a valuable reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a phase-transfer catalyst further expands its utility in biphasic reactions, which are often employed in industrial-scale synthesis to simplify product purification and minimize solvent waste.

Conclusion

This compound is a potent and versatile reagent with a well-defined set of basic properties. Its high solubility in organic solvents, coupled with the nucleophilicity of the "naked" cyanide anion it provides, makes it an excellent choice for a variety of synthetic transformations. While its extreme toxicity necessitates stringent safety protocols, its utility in cyanation, O-TMS cyanosilylation, and deprotection reactions underscores its importance in modern organic synthesis and, by extension, in the field of drug development. The detailed information and protocols provided in this guide are intended to equip researchers and scientists with the knowledge required to safely and effectively utilize this powerful synthetic tool.

References

- 1. osti.gov [osti.gov]

- 2. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | 10442-39-4 [chemicalbook.com]

- 9. quora.com [quora.com]

Tetrabutylammonium cyanide CAS number 10442-39-4 information

An In-depth Technical Guide to Tetrabutylammonium Cyanide (CAS: 10442-39-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TBACN), identified by CAS number 10442-39-4, is a quaternary ammonium salt widely utilized in organic synthesis. Its unique properties, particularly its solubility in organic solvents, make it an effective and often superior alternative to inorganic cyanide salts like sodium or potassium cyanide. This guide provides a comprehensive overview of its physicochemical properties, critical safety and handling protocols, and key applications, including detailed experimental procedures. TBACN serves as a potent nucleophilic cyanide source for the synthesis of nitriles via substitution reactions and as an efficient catalyst for processes such as cyanosilylation and the deprotection of thioacetates.[1] However, its high toxicity necessitates strict adherence to safety protocols. This document is intended to serve as a technical resource for professionals utilizing this versatile reagent in a laboratory setting.

Physicochemical and Toxicological Data

Quantitative data for this compound has been aggregated from various safety data sheets and chemical suppliers to provide a clear reference.

Physicochemical Properties

The physical and chemical properties of TBACN are summarized below. Its solubility in polar organic solvents is a key advantage in homogeneous reaction mixtures.[2]

| Property | Value | Source(s) |

| CAS Number | 10442-39-4 | [3][4] |

| Molecular Formula | C₁₇H₃₆N₂ or (CH₃CH₂CH₂CH₂)₄N(CN) | [2][4] |

| Molecular Weight | 268.48 g/mol | [4] |

| Appearance | White to slightly beige crystalline solid/crystals | |

| Melting Point | 89-92 °C | [5][1][4] |

| Solubility | Soluble in water and polar organic solvents. | [6] |

| EC Number | 233-926-0 | [4] |

| InChI Key | KRRBFUJMQBDDPR-UHFFFAOYSA-N | [4] |

Toxicological Data

This compound is classified as extremely hazardous. Exposure via inhalation, ingestion, or skin contact can be fatal.[3][7] Chronic exposure may interfere with thyroid function.[6]

| Hazard Metric | Value | Classification | Source(s) |

| LD₅₀ Oral | 5.1 mg/kg | Category 2 | [8] |

| LD₅₀ Dermal | 5 mg/kg | Category 1 | [3] |

| Acute Inhalation | - | Category 2 (Fatal if inhaled) | [3][7] |

GHS Hazard and Precautionary Information

The Globally Harmonized System (GHS) classification underscores the severe risks associated with this compound.

| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | P264, P270, P301+P310 |

| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | P262, P280, P302+P350+P310 |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | P260, P271, P284, P304+P340+P310 |

| Hazardous to the Aquatic Environment (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |

| Supplemental Hazard | EUH032: Contact with acids liberates very toxic gas | - |

Safety and Handling Workflow

Due to its acute toxicity, a stringent workflow must be followed when handling this compound. All operations must be conducted within a certified chemical fume hood.[10]

Caption: Workflow for the safe handling of this compound.

Key Applications and Experimental Protocols

TBACN is a versatile reagent in organic chemistry, primarily used as a cyanide source that is soluble in organic solvents and as a catalyst.

Application 1: Nucleophilic Cyanation of Alkyl Halides

TBACN provides a soluble source of the cyanide nucleophile (CN⁻) for Sₙ2 reactions with alkyl halides to form nitriles. The bulky tetrabutylammonium cation enhances solubility in common organic solvents like acetonitrile, facilitating the reaction.[2] A specialized application involves the photoinduced, copper-catalyzed cyanation of unactivated alkyl chlorides at room temperature.[3]

// Reactants TBACN [label="[(n-Bu)₄N]⁺[CN]⁻", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="R-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products dissociation [label="Dissociation\nin Solvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CN_ion [label="[CN]⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBA_ion [label="[(n-Bu)₄N]⁺", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="[NC---R---X]⁻", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrile [label="R-CN (Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Halide_ion [label="X⁻", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections TBACN -> dissociation [color="#34A853"]; dissociation -> CN_ion [color="#34A853"]; dissociation -> TBA_ion [color="#34A853"];

{rank=same; CN_ion; AlkylHalide;} CN_ion -> transition_state [label="Nucleophilic Attack", fontcolor="#EA4335"]; AlkylHalide -> transition_state;

transition_state -> Nitrile [label="Inversion of Stereochemistry", fontcolor="#202124"]; transition_state -> Halide_ion [label="Leaving Group Departure", fontcolor="#202124"]; }

Caption: General workflow for TBACN-catalyzed cyanosilylation.

Conclusion

This compound is a highly effective but hazardous reagent. Its primary advantage lies in its solubility in organic media, which facilitates a range of synthetic transformations including nucleophilic substitutions and organocatalysis. The protocols and data provided herein underscore the compound's utility while emphasizing the critical need for rigorous safety measures. For research and development professionals, a thorough understanding of both its reactivity and its risks is paramount for its successful and safe implementation in the synthesis of complex molecules and pharmaceutical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. A new method for preparation of alkylnitriles from alkyl halide and alkylammonium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of tetrabutylammonium cyanide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium cyanide, its synthesis, and its applications in organic chemistry. Detailed experimental protocols for key reactions, alongside mechanistic visualizations, are included to support researchers in their practical applications of this versatile reagent.

Core Physical and Chemical Properties

This compound (TBACN) is a quaternary ammonium salt that serves as a readily available and soluble source of cyanide ions in organic solvents. Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₇H₃₆N₂ | |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | White to off-white or slightly beige crystalline solid | [2] |

| Melting Point | 85-92 °C | [1][3] |

| Solubility | Soluble in polar organic solvents such as acetone, ethanol, and methanol. Slightly soluble in water. | [2][4][5] |

| Stability | Chemically stable under standard ambient conditions (room temperature). May decompose on exposure to moist air or water. | [6] |

| Reactivity | Reacts with acids to generate highly toxic hydrogen cyanide gas. The cyanide ion acts as a potent nucleophile. | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through ion exchange from the more readily available tetrabutylammonium bromide. This method utilizes a strongly basic ion exchange resin in the cyanide form and is performed in an anhydrous solvent to minimize exposure of the hygroscopic product to water.

Experimental Protocol: Synthesis via Anhydrous Ion Exchange

This protocol is adapted from the method described by Solodar (1971).[6]

Materials:

-

Tetrabutylammonium bromide

-

Strongly basic ion exchange resin (e.g., IRA-400)

-

Sodium cyanide (for resin preparation)

-

Anhydrous methanol

-

Ethyl acetate (for recrystallization)

-

Phosphorus pentoxide (P₂O₅) (for drying)

Procedure:

-

Resin Preparation:

-

Pack the ion exchange resin into a chromatography column.

-

Pass a 50% aqueous methanol solution through the column.

-

Wash the resin with a solution of sodium cyanide in water to convert the resin to the cyanide form.

-

Rinse the column thoroughly with anhydrous methanol to remove residual water.

-

-

Ion Exchange:

-

Dissolve tetrabutylammonium bromide in anhydrous methanol.

-

Apply the solution to the prepared ion exchange column.

-

Elute the column with anhydrous methanol, collecting the eluent.

-

-

Isolation and Purification:

-

Concentrate the eluent using a rotary evaporator to obtain a white solid.

-

Recrystallize the solid from ethyl acetate.

-

Dry the purified this compound under vacuum over phosphorus pentoxide.

-

Experimental Workflow

Key Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized as a cyanide source and as a catalyst.

O-TMS Cyanosilylation of Carbonyl Compounds

This compound catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.[1]

Generalized Experimental Protocol:

-

To a stirred solution of the carbonyl compound in a dry aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add trimethylsilyl cyanide (1.0-1.2 equivalents).

-

Add a catalytic amount of this compound (0.1 equivalents).

-

Stir the reaction mixture at 0 °C to room temperature for 15 minutes to several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification of the desired O-TMS cyanohydrin.

Deprotection of Thioacetates

This compound is an effective catalyst for the deprotection of aliphatic thioacetates to yield free thiols in the presence of a protic solvent.[6]

Generalized Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen), dissolve the thioacetate in a mixture of chloroform and methanol.

-

Add a catalytic amount of this compound (0.5 mol equivalent for monothioacetates, 1.0 mol equivalent for dithioacetates).

-

Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.

-

Monitor the reaction by TLC. Upon completion, the solvent is removed, and the crude product is purified by chromatography.

Ring Expansion of β-Lactams

This compound catalyzes the ring expansion of certain β-lactams to γ-lactams through a novel N1-C4 bond cleavage of the β-lactam nucleus.[7]

Generalized Experimental Protocol:

-

Dissolve the β-lactam substrate in acetonitrile.

-

Add a catalytic amount of this compound (e.g., 20 mol %).

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, the solvent is evaporated, and the resulting γ-lactam is purified by standard chromatographic techniques.

Mechanistic Insights and Visualizations

Phase-Transfer Catalysis

This compound is an excellent phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation can transport the cyanide anion from an aqueous phase (or a solid phase) into an organic phase where it can react with an organic substrate.

Antimicrobial Action of Quaternary Ammonium Compounds

While not a primary application in synthetic chemistry, the tetrabutylammonium cation, like other quaternary ammonium compounds, exhibits antimicrobial properties. This is generally attributed to the disruption of the cell membrane.

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme care in a well-ventilated fume hood. It is fatal if swallowed, inhaled, or in contact with skin.[6] Contact with acids liberates extremely toxic hydrogen cyanide gas.[6] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.

Disclaimer: This document is intended for informational purposes for qualified individuals and does not constitute a license to operate. All procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 4. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrabutylammonium Cyanide: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrabutylammonium cyanide (TBACN) in various organic solvents. This compound is a quaternary ammonium salt widely utilized in organic synthesis as a phase-transfer catalyst and a cyanide source.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This document aims to be a comprehensive resource, offering both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in phase-transfer catalysis.

Core Properties of this compound

This compound is a white to off-white solid.[1] It is recognized for its good solubility in polar organic solvents, a characteristic that underpins its utility in a variety of chemical transformations.[1][2] Conversely, it exhibits limited solubility in water.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these measurements were taken is not specified in the available literature. As solubility is temperature-dependent, these values should be considered as a general guide.

| Solvent | Methylene Chloride | Acetonitrile | Acetone | Dimethylformamide | Tetrahydrofuran | Benzene |

| Solubility ( g/100 mL) | 80 | 70 | 60 | 50 | 40 | 25 |

Disclaimer: The temperature for the quantitative solubility data presented above is not specified in the source literature. This data is provided as a reference and may vary with temperature.

Qualitative Solubility

Qualitative assessments of this compound's solubility align with the quantitative data, indicating a preference for polar and aprotic solvents.

-

High Solubility: Aprotic, dipolar, and nonpolar solvents.

-

Slight Solubility: Methanol, Water.[3]

-

General Solubility: Polar organic solvents such as acetone and ethanol.[1]

Experimental Protocol: Determination of this compound Solubility

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Constant temperature bath (e.g., water bath or oil bath)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed vials for aliquots

-

Analytical balance

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Vigorously stir the suspension using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may need to be determined empirically (typically several hours to overnight).

-

Sample Withdrawal: Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a compatible syringe filter. This step is critical to remove any suspended microcrystals that could lead to inaccurate results.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, labeled vial.

-

Record the exact weight of the aliquot and vial.

-

Carefully evaporate the solvent from the aliquot under reduced pressure using a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried TBACN residue.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100

Safety Precautions: this compound is highly toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualization of Key Processes

To further aid in understanding the application of this compound, the following diagrams illustrate a typical experimental workflow for solubility determination and the mechanism of its action as a phase-transfer catalyst.

Conclusion

This compound's solubility in organic solvents is a critical parameter for its successful application in chemical synthesis. This guide provides the most current quantitative and qualitative solubility data available, alongside a robust experimental protocol for its determination. The provided diagrams offer a clear visualization of both the practical aspects of solubility testing and the theoretical underpinnings of its catalytic activity. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these properties is essential for reaction optimization, process development, and ensuring reproducible results. Further research to determine the temperature dependence of TBACN's solubility would be a valuable addition to the field.

References

Tetrabutylammonium cyanide molecular weight and formula

An In-depth Technical Guide to Tetrabutylammonium Cyanide for Researchers and Scientists

This technical guide provides comprehensive information on the properties, synthesis, and applications of this compound, a versatile reagent in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development who utilize cyanide chemistry in their work.

Core Properties of this compound

This compound is a quaternary ammonium salt that serves as a readily soluble and reactive source of cyanide ions in organic solvents. Its physical and chemical properties are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂ | [1][2][3] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(CN) | [4][5][6] |

| Molecular Weight | 268.48 g/mol | [1][2][5][6] |

| CAS Number | 10442-39-4 | [1][2][7] |

| Appearance | White to off-white or slightly beige crystalline solid | [3][8] |

| Melting Point | 89-92 °C | [5][6] |

| Solubility | Soluble in polar organic solvents like acetone, ethanol, and methanol | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in nucleophilic substitution reactions are presented below.

Protocol 1: Synthesis of this compound via Ion Exchange

This protocol describes a general and efficient method for preparing this compound from the corresponding bromide salt using a strongly basic ion exchange resin. This method avoids the handling of highly toxic and hygroscopic starting materials.[9]

Materials:

-

Tetrabutylammonium bromide

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400)

-

Sodium cyanide (NaCN)

-

Anhydrous methanol

-

Ethyl acetate

-

Phosphorus pentoxide (P₂O₅)

-

Glass chromatography column (10 x 70 cm)

-

Rotary evaporator

Methodology:

-

Resin Preparation and Activation:

-

Pack the glass column with the anion exchange resin.

-

To convert the resin to the cyanide form, pass a solution of sodium cyanide (1.5 kg in 12 liters of 50% aqueous methanol) through the column.

-

Wash the resin thoroughly with anhydrous methanol (approx. 15 liters) to remove residual water and sodium bromide.[9]

-

-

Ion Exchange:

-

Dissolve tetrabutylammonium bromide (e.g., 202.5 g, 0.63 mole) in one liter of anhydrous methanol.[9]

-

Apply the solution to the top of the cyanide-form resin column.

-

Elute the column with anhydrous methanol, collecting the eluent. Continue elution until approximately 5 liters of eluent has been collected.[9]

-

-

Isolation and Purification:

-

Concentrate the collected eluent on a rotary evaporator to obtain a white solid.

-

Recrystallize the solid twice from ethyl acetate. For the scale mentioned, use approximately 1 liter of ethyl acetate and induce crystallization by cooling with dry ice.[9]

-

Dry the purified this compound crystals under vacuum over phosphorus pentoxide.[9]

-

Protocol 2: General Procedure for Cyanation of Alkyl Halides

This compound is an effective nucleophilic cyanide source for the synthesis of nitriles from alkyl halides via Sₙ2 reactions.[1] Its solubility in common organic solvents facilitates homogeneous reaction conditions, often leading to higher yields and faster reaction rates compared to inorganic cyanides like NaCN or KCN.[1] It is particularly useful in phase-transfer catalysis (PTC) where it transports the cyanide anion from an aqueous or solid phase into an organic phase to react with the alkyl halide.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

This compound (or generated in situ using a phase-transfer catalyst like tetrabutylammonium bromide and NaCN)

-

Aprotic polar solvent (e.g., acetonitrile, DMF) or a biphasic system (e.g., toluene/water)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alkyl halide in the chosen organic solvent under an inert atmosphere.

-

Add this compound to the solution. If using a PTC system, add the alkyl halide to the organic solvent, the cyanide salt (e.g., NaCN) to the aqueous phase, and a catalytic amount of a tetrabutylammonium salt (e.g., bromide or chloride).

-

-

Reaction Execution:

-

Stir the mixture vigorously. Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) to facilitate the substitution reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the organic layer. If a homogeneous system was used, dilute the mixture with a non-polar solvent (e.g., diethyl ether) and wash with water to remove unreacted cyanide and the ammonium salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude nitrile product by an appropriate method, such as distillation or column chromatography.

-

Safety Note: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood.[10] Contact with acids will liberate highly toxic hydrogen cyanide gas.[4][7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Synthesis of this compound via Ion Exchange.

Caption: Role as a Phase-Transfer Catalyst in Cyanation Reactions.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 8. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

Tetrabutylammonium Cyanide: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Safety Data Sheet (SDS). Tetrabutylammonium cyanide is a highly toxic compound. Always consult the official SDS and adhere to strict safety protocols established by your institution before handling this chemical.

Executive Summary

This compound (TBACN) is a quaternary ammonium salt with significant utility in organic synthesis. However, its chemical properties present substantial hazards. This guide provides an in-depth technical overview of the known hazards and toxicity of this compound, compiling quantitative toxicological data, outlining relevant experimental protocols for toxicity assessment, and visualizing the key toxicological pathways. The dual nature of its toxicity, stemming from both the tetrabutylammonium cation and the cyanide anion, necessitates careful handling and a thorough understanding of its toxicological profile.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Contact with acids liberates highly toxic hydrogen cyanide gas.[3][4]

GHS Hazard Statements:

Toxicological Data

The acute toxicity of this compound is high, as indicated by its low LD50 and LC50 values. The toxicity is driven by both the cyanide anion and the tetrabutylammonium cation.

| Parameter | Route of Exposure | Value | Species | Reference |

| LD50 | Oral | 5.1 mg/kg | Not Specified | [1][3] |

| LD50 | Dermal | 5 mg/kg | Not Specified | [1][3] |

| LC50 | Inhalation | 0.051 mg/L (4 h) | Not Specified | [1][3] |

Mechanisms of Toxicity

The toxicity of this compound is a composite of the individual toxicities of the tetrabutylammonium cation and the cyanide anion.

Cyanide Anion Toxicity: Inhibition of Cellular Respiration

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5][6] This inhibition halts aerobic respiration, leading to cellular hypoxia and a rapid depletion of ATP.

Tetrabutylammonium Cation Toxicity: Cell Membrane Disruption

Quaternary ammonium compounds (QACs), such as the tetrabutylammonium cation, are known to be cytotoxic.[4] Their primary mode of action involves the disruption of the cell membrane's integrity. The positively charged nitrogen atom of the cation interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular components.[7][8]

Organ-Specific Toxicity

Neurological Effects

Cyanide is a potent neurotoxin.[5] Acute exposure can lead to symptoms such as headache, dizziness, confusion, and convulsions, progressing to coma.[4] Chronic exposure to low levels of cyanide has been associated with neurological syndromes resembling Parkinson's disease.[5][9] The neurotoxicity is primarily due to the brain's high demand for oxygen, making it particularly vulnerable to the disruption of aerobic respiration.[10]

Cardiovascular Effects

The cardiovascular system is a primary target of cyanide poisoning.[2] Initial signs can include a rapid heart rate and hypertension, followed by cardiovascular collapse.[4] The direct inhibition of cardiac muscle cell respiration contributes to these effects.

Experimental Protocols for Toxicity Assessment

In Vivo Acute Toxicity Study (LD50 Determination)

The following is a generalized protocol based on standard methods for determining the oral LD50 in rodents.

Methodology:

-

Animal Model: Typically, mice or rats are used.[11] Animals are acclimatized and fasted overnight before dosing.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or saline). A range of concentrations is prepared.

-

Administration: The test substance is administered orally via gavage.[11] Several dose groups with a control group (vehicle only) are used.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (e.g., 14 days).

-

Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][13]

Methodology:

-

Cell Culture: A suitable cell line is cultured in 96-well plates.[14]

-

Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14]

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

-

Absorbance Reading: The absorbance is measured using a microplate reader at approximately 570 nm.[14]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) is determined.

Handling, Storage, and Disposal

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from acids and oxidizing agents.[3]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1][3]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, wash out mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3][4]

Conclusion

This compound is a highly hazardous material with potent toxicity through multiple routes of exposure. Its toxicity is multifaceted, arising from the combined effects of cell membrane disruption by the tetrabutylammonium cation and the inhibition of cellular respiration by the cyanide anion. A thorough understanding of these mechanisms and strict adherence to safety protocols are paramount for any professional working with this compound. Further research into the specific toxicokinetics and detailed cellular effects of this compound is warranted to fully characterize its risk profile.

References

- 1. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Protection from cyanide-induced brain injury by the Nrf2 transcriptional activator carnosic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ysi.com [ysi.com]

- 7. mdpi.com [mdpi.com]

- 8. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term Neuropsychiatric Sequelae in a Survivor of Cyanide Toxicity Patient With Arterialization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diagnosis of cyanide intoxication by measurement of cytochrome c oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

Tetrabutylammonium Cyanide: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]CN. It is utilized in organic synthesis as a phase transfer catalyst and as a source of the cyanide ion.[1] Its dual nature, combining a bulky quaternary ammonium cation with the highly toxic cyanide anion, necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, presented in a format tailored for laboratory and drug development professionals.

Core Safety and Hazard Information

This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] Contact with acids liberates very toxic hydrogen cyanide gas.[5] It is also very toxic to aquatic life with long-lasting effects.[2][6]

GHS Hazard Classification[2][3][4]

-

Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.

-

Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.

-

Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.

-

Contact with acids liberates very toxic gas: EUH032.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂ | [5] |

| Molecular Weight | 268.48 g/mol | [3][5] |

| Appearance | Slightly beige crystalline solid | [3] |

| Melting Point | 85-92 °C | [4][5] |

| Solubility | Soluble in water | [1][3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | 5.1 mg/kg | Not specified | Oral | [6] |

| LD₅₀ (Lethal Dose, 50%) | 5 mg/kg | Not specified | Dermal | [2] |

Table 3: Exposure Limits

| Limit | Value | Issuing Agency | Reference(s) |

| Permissible Exposure Limit (PEL) | 5.0 mg/m³ (as CN) | OSHA | [7] |

| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as CN) | NIOSH | [7] |

| Maximum Allowable Concentration (MAK) | 2.0 mg/m³ (inhalable fraction, as CN) | German Research Foundation (DFG) | [7] |

Safe Handling and Emergency Procedures

A logical workflow for the safe handling of this compound, from receipt to disposal, is crucial to minimize risk. The following diagram illustrates the key decision points and actions required.

Experimental Protocols: Toxicological Assessment

General Methodology for Acute Oral and Dermal LD₅₀ Determination

The determination of the LD₅₀, the dose of a substance that is lethal to 50% of a test population, is a standardized procedure in toxicology.[8][9]

1. Test Animals:

-

Commonly used species include rats and mice.[8]

-

Animals are of a specific age and weight range and are acclimated to laboratory conditions before the study.

2. Dose Administration:

-

Oral LD₅₀: The test substance is administered in a single dose by gavage.[8] The substance is often dissolved or suspended in a suitable vehicle.

-

Dermal LD₅₀: A single dose of the substance is applied to a shaved area of the skin, typically on the back of the animal.[8] The area is usually covered with a porous gauze dressing.

3. Dose Groups:

-

Several groups of animals are used, with each group receiving a different dose of the substance.

-

A control group receives only the vehicle.

4. Observation:

-

Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

5. Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

Statistical methods, such as the probit analysis, the Reed-Muench method, or the Karber method, are used to calculate the LD₅₀ value.[4]

Toxicological Pathways and Signaling

The toxicity of this compound is a composite of the effects of the tetrabutylammonium cation and the cyanide anion.

Tetrabutylammonium Cation Toxicity

Quaternary ammonium compounds (QACs) are known to be membrane-active agents.[2] Their cationic nature allows them to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.[3] QACs can also denature proteins.[2] While generally considered to have low systemic toxicity, high concentrations or certain routes of exposure can lead to more severe effects.[3]

Cyanide Anion Toxicity

The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration. Cyanide binds to the ferric iron in cytochrome c oxidase (cytochrome a₃), an enzyme in the mitochondrial electron transport chain. This binding prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia.[10] This disruption of aerobic metabolism results in a rapid decrease in ATP production, leading to cellular dysfunction and death, particularly affecting organ systems with high oxygen demand, such as the central nervous system and the heart.[10]

The following diagram illustrates the simplified toxicological pathway of the cyanide anion.

References

- 1. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synonyms for tetrabutylammonium cyanide (TBACN)

An In-depth Technical Guide to Tetrabutylammonium Cyanide (TBACN) for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBACN) is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis. Its unique properties, particularly its solubility in organic solvents and its ability to act as a phase-transfer catalyst, make it an invaluable tool for a variety of chemical transformations. This guide provides a comprehensive overview of TBACN, including its synonyms, physicochemical properties, and detailed experimental protocols for its application in the cyanosilylation of carbonyl compounds.

Synonyms and Identifiers

A clear identification of chemical compounds is crucial for research and regulatory purposes. This compound is known by several names and is assigned specific identifiers for unambiguous recognition in chemical databases and literature.

| Identifier Type | Value |

| Common Name | This compound |

| Abbreviation | TBACN |

| IUPAC Name | Tetrabutylazanium cyanide |

| CAS Number | 10442-39-4 |

| EC Number | 233-926-0 |

| PubChem CID | 165872 |

| Beilstein Registry Number | 3598808 |

| Other Synonyms | N,N,N-Tributyl-1-butanaminium cyanide |

| Ammonium, tetrabutyl-, cyanide |

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of a reagent is paramount for its safe and effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₇H₃₆N₂ |

| Molecular Weight | 268.48 g/mol |

| Appearance | White to off-white or slightly beige crystalline solid |

| Melting Point | 89-92 °C |

| Solubility | Soluble in polar organic solvents such as acetone, ethanol, and methanol. Limited solubility in water. |

| Oral LD₅₀ (rat) | 5.1 mg/kg |

Safety Note: this compound is highly toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Protocols: Cyanosilylation of Carbonyl Compounds

One of the most significant applications of this compound is as a catalyst in the cyanosilylation of aldehydes and ketones to form cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other important organic molecules.

General Procedure for the Catalytic Cyanosilylation of Aldehydes

This protocol outlines a general method for the cyanosilylation of aldehydes using a catalytic amount of this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Trimethylsilyl cyanide (TMSCN)

-

This compound (TBACN)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the anhydrous solvent (5 mL).

-

Add this compound (0.01-0.05 mmol, 1-5 mol%) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure cyanohydrin trimethylsilyl ether.

Example: Cyanosilylation of Benzaldehyde

Reactants:

-

Benzaldehyde (0.106 g, 1.0 mmol)

-

Trimethylsilyl cyanide (0.119 g, 1.2 mmol)

-

This compound (0.013 g, 0.05 mmol)

-

Anhydrous dichloromethane (5 mL)

Procedure: Following the general procedure described above, the reaction of benzaldehyde with TMSCN catalyzed by TBACN typically reaches completion within 2 hours at room temperature. After work-up and purification, the corresponding mandelonitrile trimethylsilyl ether is obtained in high yield (typically >90%).

Characterization Data for 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile:

-

¹H NMR (CDCl₃, ppm): δ 7.50-7.35 (m, 5H, Ar-H), 5.51 (s, 1H, CH), 0.25 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃, ppm): δ 137.5, 129.5, 129.0, 126.5, 119.0, 63.5, -0.5.

-

IR (neat, cm⁻¹): 2245 (C≡N), 1255 (Si-CH₃), 1070 (C-O).

Visualizations

Experimental Workflow: Cyanosilylation of an Aldehyde

The following diagram illustrates the general workflow for the this compound-catalyzed cyanosilylation of an aldehyde.

Caption: General workflow for the cyanosilylation of an aldehyde using TBACN.

Signaling Pathway: Mechanism of Phase-Transfer Catalysis

This compound facilitates the reaction between a water-insoluble organic substrate and a water-soluble nucleophile by transporting the nucleophile into the organic phase. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, allowing it to dissolve in the organic solvent and react with the substrate.

Caption: Mechanism of TBACN as a phase-transfer catalyst in a biphasic system.

Tetrabutylammonium Cyanide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis.[1] Its unique properties, particularly its solubility in organic solvents and its role as a potent source of the cyanide anion, have established it as a valuable tool for researchers and scientists, especially those engaged in drug discovery and development. This guide provides an in-depth overview of TBACN, encompassing its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and critical safety information. The information is tailored for professionals in the chemical and pharmaceutical sciences, offering a practical resource for leveraging this reagent in their work.

Properties of this compound

This compound is a white to off-white crystalline solid.[1] The quaternary ammonium cation, with its bulky, non-polar butyl groups, imparts a high degree of solubility in a wide range of organic solvents, a critical feature for its application in homogeneous reaction media.[1][2] This contrasts with inorganic cyanide salts, such as sodium or potassium cyanide, which have limited solubility in many organic solvents.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₆N₂ | [1][3] |

| Molecular Weight | 268.48 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 89-92 °C | [2][5] |

| Solubility | Soluble in polar organic solvents like acetone, ethanol, and acetonitrile.[1][2][6] Limited solubility in water.[1] | [1][2][6] |

| CAS Number | 10442-39-4 | [4][7] |

| EC Number | 233-926-0 | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra for TBACN are available and can be used to confirm its structure.[8] The ¹H NMR spectrum would show characteristic signals for the butyl groups of the tetrabutylammonium cation.

-

-

Infrared (IR) Spectroscopy:

Synthesis of this compound

A common and effective method for the preparation of this compound is through an ion-exchange reaction using a strongly basic ion-exchange resin.[10] This method allows for the synthesis from readily available starting materials like tetrabutylammonium bromide.

Experimental Protocol: Synthesis via Ion Exchange

This protocol is based on the method described by Solodar (1971).[10]

Materials:

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Strongly basic ion-exchange resin (e.g., Amberlite IRA-400) in the chloride form

-

Sodium cyanide (NaCN)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Resin Preparation:

-

Pack a chromatography column with the ion-exchange resin.

-

To convert the resin to the cyanide form, pass a solution of sodium cyanide in 50% aqueous methanol through the column.

-

Wash the resin thoroughly with anhydrous methanol to remove any residual water and excess sodium cyanide.[10]

-

-

Ion Exchange:

-

Dissolve tetrabutylammonium bromide in anhydrous methanol.

-

Pass the methanolic solution of tetrabutylammonium bromide through the prepared cyanide-form ion-exchange resin column.[10]

-

Collect the eluent.

-

-

Isolation and Purification:

Synthesis Workflow

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations. Its primary roles are as a phase-transfer catalyst and as a soluble source of nucleophilic cyanide.

Cyanation Reactions

TBACN is an excellent reagent for the introduction of the cyanide group into organic molecules.[11] This is a fundamentally important transformation in organic synthesis as the resulting nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[12]

-

O-TMS Cyanosilylation of Carbonyls: TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.[4][13] These products are versatile intermediates in organic synthesis.[14]

-

Aromatic Cyanation: It can be used in the photocyanation of aromatic compounds.[6]

Deprotection of Thioacetates

TBACN can be used as a catalyst for the deprotection of aliphatic thioacetates to generate free thiols.[4] This reaction is typically performed in the presence of a protic solvent.

Ring Expansion of β-Lactams

Another interesting application of TBACN is as a catalyst for the ring expansion of β-lactams to γ-lactams.[4][15] This transformation proceeds through a cleavage of the β-lactam ring.

Experimental Protocol: Catalytic O-TMS Cyanosilylation of an Aldehyde

This protocol is a general procedure based on the catalytic activity of TBACN in cyanosilylation reactions.[13]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Trimethylsilyl cyanide (TMSCN)

-

This compound (TBACN)

-

Anhydrous dichloromethane (DCM) or acetonitrile as solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup:

-

To a dry, inert-atmosphere-flushed flask, add the aldehyde and the anhydrous solvent.

-

Add a catalytic amount of this compound (e.g., 1-5 mol%).

-

-

Addition of TMSCN:

-

Slowly add trimethylsilyl cyanide to the reaction mixture at room temperature with stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a short period at room temperature.[14]

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TMSCN.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford the pure cyanohydrin trimethylsilyl ether.

-

Experimental Workflow for Cyanosilylation

Relevance in Drug Development

The introduction of a nitrile group can significantly impact the pharmacological properties of a molecule.[16] The nitrile functional group can act as a bioisostere for other groups, influence metabolic stability, and participate in key binding interactions with biological targets.[16] Therefore, reagents like TBACN that facilitate cyanation are of great interest to medicinal chemists.

The Nitrile Group in Pharmaceuticals

The nitrile group is present in a number of approved drugs and is a key pharmacophore in many drug candidates.[16] Its electronic properties and linear geometry can be exploited in drug design to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.

Mechanism of Cyanide Toxicity

While the cyanide moiety is a valuable synthetic handle, it is also associated with significant toxicity. For professionals in drug development, understanding the mechanism of cyanide toxicity is crucial for risk assessment and the design of safer medicines. The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration.[17] Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to cellular hypoxia.[17]

Signaling Pathway of Cyanide Toxicity

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[7][18] Ingestion, inhalation, or skin contact can be fatal.[7]

GHS Hazard Statements

The following table summarizes the GHS hazard statements for this compound.

| Hazard Code | Statement | References |

| H300 | Fatal if swallowed | [7] |

| H310 | Fatal in contact with skin | [7] |

| H330 | Fatal if inhaled | |

| H410 | Very toxic to aquatic life with long lasting effects | |

| EUH032 | Contact with acids liberates very toxic gas (hydrogen cyanide) | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always work in a certified chemical fume hood.[7]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical splash goggles with a face shield.[4]

-

Handling Precautions: Avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7] Keep away from acids and oxidizing agents.[19]

-

Emergency Procedures: In case of exposure, seek immediate medical attention.[7] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for reactions requiring a soluble and highly nucleophilic cyanide source. Its utility in constructing complex molecules makes it a valuable asset in the field of drug discovery and development. However, its extreme toxicity necessitates strict adherence to safety protocols. By understanding its properties, applications, and hazards, researchers can effectively and safely harness the synthetic potential of this important quaternary ammonium salt.

References

- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 10442-39-4|Reagent [benchchem.com]

- 3. This compound | 10442-39-4 | FT170474 [biosynth.com]

- 4. ≥80%, crystals, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Use of this compound for photocyanation of aromatic compounds: phase transfer photochemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(10442-39-4)IR [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Cyanation - Wikipedia [en.wikipedia.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ≥80%, crystals, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. uwwapps.uww.edu [uwwapps.uww.edu]

The Crucial Role of the Tetrabutylammonium Cation in the Reactivity of Tetrabutylammonium Cyanide (TBACN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium cyanide (TBACN) has emerged as a highly effective and versatile reagent in organic synthesis, primarily owing to the unique role of its bulky and lipophilic tetrabutylammonium (TBA) cation. This technical guide delves into the core functionalities of the TBA cation in enhancing the reactivity of the cyanide anion. Through a comprehensive review of existing literature, this document outlines the multifaceted contributions of the TBA cation, including its function as a phase-transfer catalyst, its ability to increase the nucleophilicity of the cyanide ion by minimizing ion pairing, and its influence on reaction kinetics and selectivity. This guide provides a comparative analysis of TBACN with traditional inorganic cyanides, detailed experimental protocols for key reactions, and visual representations of the underlying mechanisms to offer a thorough understanding of its utility in modern synthetic chemistry.

Introduction

The introduction of the nitrile functional group is a cornerstone of organic synthesis, providing a versatile handle for transformation into a wide array of other functionalities, including amines, carboxylic acids, and amides. Historically, the use of simple inorganic cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), has been hampered by their low solubility in organic solvents, leading to slow reaction rates and the need for harsh reaction conditions. This compound (TBACN) offers a potent alternative, where the large, sterically hindered, and non-coordinating tetrabutylammonium cation dramatically enhances the reactivity of the cyanide anion. This guide will explore the fundamental principles that govern the enhanced reactivity of TBACN, with a focus on the pivotal role of the TBA cation.

The Role of the Tetrabutylammonium Cation

The enhanced reactivity of TBACN can be attributed to several key functions of the tetrabutylammonium cation, which collectively work to make the cyanide anion more available and reactive in organic media.

Phase-Transfer Catalysis

In many synthetic applications, the organic substrate is soluble in an organic solvent, while the cyanide source, typically an inorganic salt, is soluble only in an aqueous phase. This creates a two-phase system where the reaction is limited to the interface of the two liquids, resulting in very slow reaction rates. The tetrabutylammonium cation acts as a classic phase-transfer catalyst.[1][2] Its four butyl chains render the cation lipophilic, allowing it to be soluble in the organic phase. The positively charged nitrogen atom can pair with the cyanide anion, effectively shuttling it from the aqueous or solid phase into the organic phase where the reaction with the substrate can occur.[1][2]

Enhanced Nucleophilicity of the "Naked" Cyanide Anion